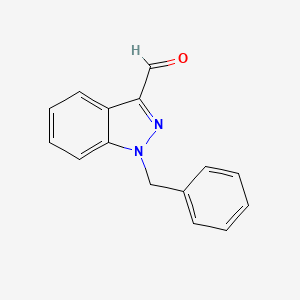

1-Benzylindazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBGYIRPJDSBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of 1-Benzylindazole-3-carbaldehyde: A Technical Guide for Medicinal Chemists

An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the indole structure while offering unique hydrogen bonding capabilities as both a donor and acceptor. This has led to its incorporation into numerous clinically significant molecules, particularly in the realm of kinase inhibitors. Within this important class of heterocyles, 1-benzylindazole-3-carbaldehyde (CAS 66366-00-7) stands out as a pivotal intermediate, providing a versatile chemical handle for the construction of complex, biologically active compounds. This guide offers a comprehensive overview of its synthesis, chemical properties, and strategic applications in drug development, grounded in established scientific principles and methodologies. The functionalization of indazoles at the 3-position has been instrumental in the discovery of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib[1][2].

Core Synthesis Strategies: Accessing the Indazole-3-Carbaldehyde Moiety

The construction of the 1-benzylindazole-3-carbaldehyde framework can be primarily achieved through two effective synthetic routes: the nitrosation of N-benzylindole and the Vilsmeier-Haack formylation of N-benzylindazole. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Synthesis via Nitrosation of 1-Benzylindole

A robust and widely applicable method for the synthesis of indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursor[1]. This transformation proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole ring.

Reaction Mechanism:

The reaction is typically carried out in a slightly acidic environment, where sodium nitrite (NaNO₂) is converted to nitrous acid (HONO), which then forms the active nitrosating species. The proposed mechanism involves the initial nitrosation of the indole at the C3 position, followed by a series of rearrangements and cyclization to yield the indazole-3-carbaldehyde.

Caption: Proposed mechanism for the synthesis of 1-Benzylindazole-3-carbaldehyde via nitrosation of 1-benzylindole.

Optimized Experimental Protocol (Adapted from general procedures for indazole-3-carboxaldehydes)[1]:

This protocol has been adapted from optimized procedures for the synthesis of a variety of substituted 1H-indazole-3-carboxaldehydes, which consistently demonstrate high yields[1].

Materials:

-

1-Benzylindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.

-

Slowly add hydrochloric acid (2.7 equivalents of a 2N aqueous solution) to the cooled solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

-

In a separate flask, dissolve 1-benzylindole (1 equivalent) in DMF.

-

Using a syringe pump, add the solution of 1-benzylindole to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to yield 1-benzylindazole-3-carbaldehyde.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Substituted Indoles | NaNO₂, HCl, DMF/H₂O | 0 to RT | 3-12 | 72-99%[1] |

Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4]. While it is highly effective for indoles, it is important to note that direct Vilsmeier-Haack formylation at the C3 position of an unprotected indazole is generally ineffective[2]. Therefore, this route is more relevant for the formylation of the precursor, 1-benzylindole, to produce 1-benzylindole-3-carbaldehyde, which would then require a subsequent transformation to the indazole. A more direct, albeit less commonly cited approach, would be the formylation of 1-benzyl-1H-indazole.

Reaction Mechanism:

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich heterocycle.

Caption: General mechanism of the Vilsmeier-Haack formylation of 1-benzylindazole.

General Experimental Protocol for Vilsmeier-Haack Formylation of Indoles[3][5]:

Materials:

-

1-Benzylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

-

Cool anhydrous DMF in a round-bottom flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C to form the Vilsmeier reagent.

-

In a separate flask, dissolve 1-benzylindole in anhydrous DMF.

-

Add the indole solution to the pre-formed Vilsmeier reagent.

-

Heat the reaction mixture to 85-95 °C and maintain for 5-8 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until alkaline.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water. Otherwise, extract the aqueous mixture with DCM or EtOAc.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Characterization

Table of Predicted and Reference Spectroscopic Data:

| Property | 1-Benzylindazole-3-carbaldehyde (Predicted) | 1-Benzyl-1H-indole-3-carbaldehyde (Reference Data)[5] |

| ¹H NMR (CDCl₃, δ ppm) | ~10.2 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~7.2-7.8 (m, 9H, Ar-H), ~5.6 (s, 2H, -CH₂-) | 10.01 (s, 1H), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~187 (C=O), ~145 (C), ~141 (C), ~135 (C), ~129 (CH), ~128 (CH), ~127 (CH), ~123 (CH), ~121 (CH), ~110 (CH), ~52 (-CH₂-) | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 |

| IR (cm⁻¹) | ~1670-1680 (C=O stretch), ~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch) | Not explicitly detailed, but similar characteristic peaks are expected. |

| Mass Spec (ESI-MS) | [M+H]⁺ = 237.09 | [M+H]⁺ = 236.10 (for the indole) |

Note: Predicted values are based on typical chemical shifts for similar indazole structures.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C3 position of 1-benzylindazole-3-carbaldehyde serves as a versatile synthetic handle for a wide array of chemical transformations. This reactivity is central to its role as a key building block in the synthesis of more complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[6]. This reaction is highly effective with 1-benzylindazole-3-carbaldehyde for the formation of α,β-unsaturated systems.

General Reaction Scheme:

Caption: Knoevenagel condensation of 1-benzylindazole-3-carbaldehyde.

General Experimental Protocol for Knoevenagel Condensation[7][8]:

-

Dissolve 1-benzylindazole-3-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak base, such as piperidine.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, the product often precipitates and can be collected by filtration. Alternatively, the reaction mixture can be concentrated and purified by column chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent)[9]. This reaction is particularly useful for extending the carbon chain at the 3-position of the indazole core with a defined stereochemistry.

General Reaction Scheme:

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. acgpubs.org [acgpubs.org]

- 9. community.wvu.edu [community.wvu.edu]

The Therapeutic Renaissance of the Indazole-3-Carbaldehyde Scaffold: A Technical Guide for Drug Discovery

Abstract

The indazole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its remarkable therapeutic versatility. This in-depth technical guide focuses on the indazole-3-carbaldehyde core, a pivotal intermediate that serves as a gateway to a diverse array of biologically active molecules. We will explore the synthetic strategies to access and derivatize this scaffold, delve into its potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the discovery of novel therapeutics based on the indazole-3-carbaldehyde framework.

The Indazole-3-Carbaldehyde Core: A Privileged Starting Point

The indazole ring system, a bioisostere of the naturally occurring indole nucleus, offers a unique combination of hydrogen bond donor and acceptor capabilities, allowing for potent and selective interactions with various biological targets. The presence of a carbaldehyde group at the 3-position provides a versatile chemical handle for a multitude of synthetic transformations, making it an ideal starting point for the generation of diverse chemical libraries.

Synthetic Accessibility: The Gateway to Diversity

The efficient synthesis of the indazole-3-carbaldehyde scaffold is crucial for its widespread application in drug discovery. A common and effective method involves the nitrosation of indoles, which proceeds through a ring-opening and re-cyclization mechanism.

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of the core scaffold.

Materials:

-

Indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of NaNO₂ (8 equivalents) in a mixture of deionized water and DMF at 0°C, slowly add 2N HCl (2.7 equivalents) under an inert atmosphere (Argon or Nitrogen).

-

Stir the resulting mixture for 10 minutes at 0°C.

-

Prepare a solution of indole (1 equivalent) in DMF.

-

Add the indole solution to the reaction mixture at 0°C over a period of 2 hours using a syringe pump. This slow addition is critical to minimize the formation of dimeric side products.

-

After the addition is complete, allow the reaction to proceed at a specified temperature (e.g., 50°C) for a designated time (e.g., 48 hours), which may vary depending on the specific indole substrate.

-

Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1H-indazole-3-carbaldehyde.

A Versatile Handle for Derivatization

The aldehyde functionality of the indazole-3-carbaldehyde core is a key feature that allows for extensive chemical modifications. This versatility enables the exploration of vast chemical space and the fine-tuning of pharmacological properties. Common derivatization strategies include:

-

Schiff Base Formation: Condensation with primary amines to form imines, which can possess their own biological activities or serve as intermediates for further reactions.[1][2][3][4]

-

Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones to yield indazole-chalcone hybrids, a class of compounds known for their diverse pharmacological effects.[5][6][7][8][9]

-

Carboxamide Formation: Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a variety of amines, is a widely used strategy to generate potent bioactive molecules.[10][11]

This protocol outlines a general method for the synthesis of indazole-3-carboxamide derivatives from the corresponding carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

-

Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution and stir at room temperature for 15 minutes.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[10]

Anticancer Potential: Targeting Key Oncogenic Pathways

Indazole-3-carbaldehyde derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[12][13][14][15] Their anticancer effects are often attributed to the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, as its inhibition disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][16][17][18]

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

As depicted, the binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[12][19][20][21][22] Indazole derivatives can effectively block this signaling by binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[16]

Quantitative Data: Potency of Indazole Derivatives

The following table summarizes the anticancer activity of representative indazole derivatives against various cancer cell lines, highlighting their potency in terms of IC₅₀ values.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cpd 1 | Indazole-Chalcone | MKN45 (Gastric) | 2.65 | [5] |

| Cpd 2 | Indazole-Chalcone | A549 (Lung) | >10 | [5] |

| Cpd 3 | 3-Aryl Indazole | HCT-116 (Colon) | <87 | [13] |

| Cpd 4 | N-Methyl-3-Aryl Indazole | MDA-MB-231 (Breast) | <59 | [23] |

| Cpd 5 | Indazole Analogue | WiDr (Colorectal) | 27.20 | [17][24] |

| Cpd 6 | Indazole Analogue | MCF-7 (Breast) | 45.97 | [17][24] |

| Cpd 7 | 1H-Indazole-3-amine | K562 (Leukemia) | 2-10 fold decrease from parent | [25] |

| Cpd 8 | Indazole-based PLK4 inhibitor | MCF-7 (Breast) | 0.979 | [26] |

| Cpd 9 | Indole-Chalcone Glycohybrid | MCF-7 (Breast) | 1.05 | [7] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a method to assess the inhibitory activity of indazole derivatives against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP

-

PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

-

Kinase Buffer

-

Test Compounds (Indazole derivatives)

-

Kinase-Glo™ Max Reagent

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.

-

Prepare a master mix containing Kinase Buffer, ATP, and the PTK substrate.

-

Add the master mix to each well of a 96-well plate.

-

Add the test compounds to the respective wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative controls.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add the Kinase-Glo™ Max Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[1][15][21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Indazole-3-carbaldehyde derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][6][20][27][28]

Mechanism of Action: COX-2 Inhibition

The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[29][30][31][32] By inhibiting COX-2, indazole derivatives can effectively reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.

Caption: COX-2 Inflammatory Pathway and Inhibition by Indazole Derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.

Materials:

-

COX-2 Enzyme (human recombinant)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Test Compounds (Indazole derivatives)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound or vehicle control.

-

Incubate at room temperature for 15 minutes.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reaction mix to each well.

-

Initiate the reaction by adding the arachidonic acid solution to each well.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[5][19][26][33]

Antimicrobial and Neuroprotective Potential: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and anti-inflammatory activities, indazole-3-carbaldehyde scaffolds are also being explored for their potential in treating infectious diseases and neurological disorders.

Antimicrobial Activity

Several indazole derivatives, including Schiff bases and heterocyclic hybrids, have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][25][30][34][35][36][37][38]

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Cpd 10 | Indazole-Benzimidazole Hybrid | S. aureus | 3.90 | [36][38] |

| Cpd 11 | Indazole-Benzimidazole Hybrid | S. cerevisiae | 1.95 | [36][38] |

| Cpd 12 | Indazole Derivative | S. epidermidis | 64-128 | [25] |

| Cpd 13 | Indazole Derivative | E. faecalis | ~128 | [25] |

| Cpd 14 | Schiff Base | Dickeya species (bacteria) | 2000 | [9][37] |

| Cpd 15 | Schiff Base | Fusarium oxysporum (fungus) | 5000 | [9][37] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][18][39][40][41][42]

Materials:

-

Test compound (Indazole derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Neuroprotective Effects

Emerging evidence suggests that indazole derivatives may offer therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6][8][11][20][27][28][38][43] Their neuroprotective mechanisms are thought to involve the inhibition of kinases like GSK-3β and the reduction of tau protein hyperphosphorylation.[38]

Caption: Proposed Neuroprotective Mechanism of Indazole Derivatives.

This protocol provides a method to assess the neuroprotective effects of indazole derivatives against glutamate-induced excitotoxicity in primary neurons.[23][27][44][45][46]

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium and supplements

-

Test compounds (Indazole derivatives)

-

L-Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed primary neurons in 96-well plates and culture for several days to allow for maturation.

-

Pre-treat the neurons with various concentrations of the test compounds for 24 hours.

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of L-glutamate for a specified period (e.g., 24 hours).

-

After the glutamate exposure, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Conclusion and Future Directions

The indazole-3-carbaldehyde scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutically valuable compounds. Its synthetic accessibility and the versatility of the aldehyde functional group have enabled the creation of diverse libraries of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Exploring novel synthetic methodologies to generate more complex and diverse indazole-based scaffolds.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.

-

In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to optimize the potency, selectivity, and drug-like properties of lead compounds.[24][43]

By continuing to explore the rich chemistry and biology of the indazole-3-carbaldehyde scaffold, the scientific community is well-positioned to uncover the next generation of innovative medicines to address a multitude of human diseases.

References

Sources

- 1. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids [yyhx.ciac.jl.cn]

- 6. mdpi.com [mdpi.com]

- 7. Efficient synthesis of indole-chalcones based glycohybrids and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids[v1] | Preprints.org [preprints.org]

- 9. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. japsonline.com [japsonline.com]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. commerce.bio-rad.com [commerce.bio-rad.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 28. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]

- 39. emerypharma.com [emerypharma.com]

- 40. benchchem.com [benchchem.com]

- 41. microbe-investigations.com [microbe-investigations.com]

- 42. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 43. researchgate.net [researchgate.net]

- 44. pdf.benchchem.com [pdf.benchchem.com]

- 45. pdf.benchchem.com [pdf.benchchem.com]

- 46. innoprot.com [innoprot.com]

The Nexus of Discovery: A Technical Guide to the Synthesis and Biological Evaluation of 1-Benzylindazole-3-carbaldehyde Precursors

Executive Summary

The indazole scaffold represents a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] At the heart of synthesizing a vast array of these biologically active molecules lies a versatile precursor: 1-benzylindazole-3-carbaldehyde. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of this key intermediate and its subsequent elaboration into compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for both synthesis and biological evaluation, and elucidate the underlying mechanisms of action through detailed signaling pathways. This document is designed not as a rigid template, but as a comprehensive, field-proven manual to empower and accelerate the discovery of novel indazole-based therapeutics.

The Strategic Importance of the 1-Benzylindazole-3-carbaldehyde Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the indole nucleus and engage in crucial hydrogen bonding interactions within the active sites of various protein targets.[3] The strategic placement of a benzyl group at the N1 position and a carbaldehyde at the C3 position of the indazole core creates a molecule of immense synthetic potential.

-

The N1-Benzyl Group: This moiety often enhances the lipophilicity of the molecule, which can improve cell permeability and pharmacokinetic properties. Furthermore, the benzyl group can engage in hydrophobic or π-stacking interactions within target proteins, contributing to binding affinity.[3]

-

The C3-Carbaldehyde Functionality: The aldehyde group is a versatile chemical handle, readily participating in a wide range of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of more complex heterocyclic systems, enabling the exploration of a broad chemical space to optimize biological activity.[4]

This combination makes 1-benzylindazole-3-carbaldehyde a pivotal precursor for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of 1-Benzylindazole-3-carbaldehyde: A Two-Stage Approach

The synthesis of the target precursor is most efficiently achieved through a two-stage process: the formation of the indazole-3-carbaldehyde core followed by N-benzylation. This approach allows for the purification of the intermediate, ensuring a higher quality of the final product.

Stage 1: Synthesis of 1H-Indazole-3-carbaldehyde via Nitrosation of Indole

A robust and optimized method for the synthesis of the 1H-indazole-3-carbaldehyde core involves the nitrosation of indole.[5] This reaction proceeds under mild acidic conditions and offers high yields.[5]

Materials:

-

Indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

Deionized Water

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

-

Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

In a separate flask, dissolve indole (1 equivalent) in DMF.

-

Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to minimize the formation of side products.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Extract the reaction mixture three times with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford pure 1H-indazole-3-carbaldehyde as a white solid.[5]

Causality of Experimental Choices:

-

Slightly Acidic Conditions: The use of a controlled amount of HCl is critical. It protonates sodium nitrite to form nitrous acid in situ, the key nitrosating agent. Excessively strong acidic conditions can lead to degradation of the indole starting material.

-

Reverse Addition: The slow addition of the indole to the nitrosating agent (reverse addition) maintains a low concentration of indole in the reaction mixture at all times. This minimizes side reactions such as dimerization or polymerization of the electron-rich indole, leading to higher yields of the desired product.[5]

-

Use of DMF: DMF serves as a co-solvent to ensure the homogeneity of the reaction mixture, as indole has limited solubility in purely aqueous media.

Stage 2: N-Benzylation of 1H-Indazole-3-carbaldehyde

The introduction of the benzyl group at the N1 position is a critical step. The regioselectivity of this alkylation (N1 vs. N2) is highly dependent on the reaction conditions, particularly the choice of base and solvent. To selectively obtain the N1-benzylated product, a strong, non-coordinating base in a non-polar, aprotic solvent is preferred.[6]

Materials:

-

1H-Indazole-3-carbaldehyde

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl Bromide

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 1H-indazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Re-cool the mixture to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel) to yield the pure 1-benzyl-1H-indazole-3-carbaldehyde.[6]

Causality of Experimental Choices:

-

Sodium Hydride (NaH) in THF: The use of NaH, a strong, non-nucleophilic base, in a non-polar solvent like THF favors the deprotonation of the more acidic N1 proton. The resulting sodium salt is thought to form a chelated intermediate with the C3-carbaldehyde, which sterically hinders the N2 position, leading to preferential N1-alkylation.[6]

-

Anhydrous Conditions: It is imperative to use anhydrous solvents and maintain an inert atmosphere, as sodium hydride reacts violently with water.

Biological Activities of 1-Benzylindazole-3-carbaldehyde Derivatives

The true value of 1-benzylindazole-3-carbaldehyde lies in its role as a precursor to a multitude of biologically active compounds. By leveraging the reactivity of the C3-aldehyde, a diverse array of derivatives can be synthesized and evaluated for their therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of indazole derivatives, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against various cancer cell lines.[1][7]

A primary mechanism by which many indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often achieved through the intrinsic (mitochondrial) pathway. Treatment with active indazole compounds has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including the cleavage and activation of caspase-3, the executioner caspase that ultimately leads to cell death.[1][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from 1-benzylindazole-3-carbaldehyde) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary: Anticancer Activity of Indazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1] |

| 2f | A549 (Lung) | 1.15 | [1] |

| 6o | K562 (Leukemia) | 5.15 | [2][9] |

| SMT-A07 | HL60 (Leukemia) | < 1.19 | [8] |

| 6f | A-549, MCF-7, Panc-1, HT-29 | 0.80, 0.90, 0.70, 0.70 | [10] |

| [CuL3] | MCF7 (Breast) | 45.91 µg/ml | [11] |

Anti-inflammatory Activity

Indazole derivatives have also been recognized for their significant anti-inflammatory properties.[12] This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

A major mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) and related compounds is the inhibition of cyclooxygenase (COX) enzymes.[13] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[13] Indazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[12][14] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[13]

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[15]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% suspension in normal saline)

-

Test compounds

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to different groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Quantitative Data Summary: Anti-inflammatory Activity of Indazole Derivatives

| Compound Class | Assay | Result | Reference |

| Indazoles | COX-2 Inhibition | IC₅₀ range: 12.32 – 23.42 µM | [12] |

| 5-Aminoindazole | Carrageenan Paw Edema (100 mg/kg) | 83.09% inhibition at 5h | [12] |

| Indazole-Cl | COX-2 Expression | Inhibited hypoxia-induced expression | [14] |

Antimicrobial Activity

The indazole scaffold has also been explored for its potential to yield novel antimicrobial agents, active against a range of bacterial and fungal pathogens.

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent alone)

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized microbial inoculum and spread it evenly over the surface of the agar plates.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data Summary: Antimicrobial Activity of Benzimidazole Derivatives (a related scaffold)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6c | E. coli (TolC mutant) | 2 | [16] |

| 11d | S. aureus | 2 | [17] |

| 5b | E. coli | 6.25 | [17] |

| 3ao, 3aq | S. aureus | < 1 | [18] |

Conclusion and Future Perspectives

1-Benzylindazole-3-carbaldehyde is a demonstrably valuable and versatile precursor in the synthesis of biologically active compounds. The synthetic routes to this intermediate are well-established and scalable, and the reactivity of its C3-aldehyde functionality provides a gateway to a vast chemical space. The derivatives of this scaffold have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.

The future of research in this area lies in the continued exploration of novel derivatives of 1-benzylindazole-3-carbaldehyde. Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be instrumental in identifying compounds with enhanced potency and selectivity for their respective biological targets. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutic agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for these future endeavors, empowering researchers to unlock the full therapeutic potential of the indazole scaffold.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (URL: [Link])

-

1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

SMT-A07, a 3-(Indol-2-yl) indazole derivative, induces apoptosis of leukemia cells in vitro. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (URL: [Link])

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (URL: [Link])

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: [Link])

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: [Link])

-

Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. (URL: [Link])

-

Most relevant antimicrobial activity of O-benzyl derivatives expressed... (URL: [Link])

-

Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells. (URL: [Link])

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (URL: [Link])

-

Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (URL: [Link])

-

Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (URL: [Link])

-

Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (URL: [Link])

-

Inhibitory activity of the imidazole derivatives against COX-1 and... (URL: [Link])

-

Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (URL: [Link])

-

COX-1 and -2 inhibition* data. (URL: [Link])

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (URL: [Link])

- Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermedi

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: [Link])

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (URL: [Link])

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (URL: [Link])

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. SMT-A07, a 3-(Indol-2-yl) indazole derivative, induces apoptosis of leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. b.aun.edu.eg [b.aun.edu.eg]

- 11. researchgate.net [researchgate.net]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma | Oncotarget [oncotarget.com]

- 16. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. mdpi.com [mdpi.com]

Solubility profile of 1-Benzylindazole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Benzylindazole-3-carbaldehyde in Organic Solvents

Executive Summary

1-Benzylindazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. An understanding of its solubility profile in various organic solvents is fundamental for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Benzylindazole-3-carbaldehyde. It details the molecule's key physicochemical properties, presents a validated experimental protocol for accurate solubility determination based on the equilibrium shake-flask method, and offers a qualitative solubility profile based on established chemical principles and empirical observations from synthesis literature. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the viability of a chemical entity. It influences every stage of the pipeline, from synthetic workup and purification to the formulation of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and critically, can result in low bioavailability, hindering the therapeutic potential of a promising compound.

1-Benzylindazole-3-carbaldehyde (Figure 1) serves as a versatile scaffold in the synthesis of biologically active molecules. Its indazole core is a known bioisostere of indole and is capable of forming crucial hydrogen bond interactions within the active sites of proteins like kinases.[1] The successful and efficient use of this intermediate is therefore directly linked to an understanding of its behavior in solution. This guide aims to provide that understanding by elucidating its solubility characteristics and furnishing the methodological tools to quantify them accurately.

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] 1-Benzylindazole-3-carbaldehyde is a molecule of intermediate polarity, featuring both nonpolar and polar regions.

-

Nonpolar Characteristics : The structure is dominated by three aromatic rings—the fused bicyclic indazole system and the benzyl group. These regions are hydrophobic and contribute to solubility in nonpolar or moderately polar solvents through van der Waals interactions.

-

Polar Characteristics : The aldehyde group (-CHO) and the nitrogen atoms in the indazole ring introduce polarity. The aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in polar, hydrogen-bond-donating (protic) solvents.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Benzylindazole-3-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 1186509-61-4 | [3] |

| Molecular Formula | C₁₅H₁₂N₂O | [3] |

| Molecular Weight | 236.27 g/mol | [3] |

| Appearance | White to yellowish solid | [1][4] |

| Melting Point | ~107 °C | [] |

| Boiling Point | ~439.8 °C at 760 mmHg | [] |

| Storage Temperature | 2-8°C |[3] |

Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized methodology is paramount. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[6][7] This method ensures that the solvent is fully saturated with the solute, and that a true thermodynamic equilibrium has been reached. Adherence to Good Laboratory Practice (GLP) standards is essential for data integrity.[8]

The core principle involves agitating an excess of the solid compound in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

This protocol outlines a self-validating system for determining the equilibrium solubility of 1-Benzylindazole-3-carbaldehyde.

1. Preparation & Setup:

- Step 1.1: Accurately weigh an excess amount of 1-Benzylindazole-3-carbaldehyde (e.g., 10-20 mg) into several glass vials. The exact mass should be recorded. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

- Step 1.2: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

- Step 1.3: Tightly cap the vials to prevent solvent evaporation.

2. Equilibration:

- Step 2.1: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[6][9]

- Step 2.2: Agitate the samples for a predetermined period. A preliminary time-to-equilibrium study should be conducted, but 24 to 36 hours is typically sufficient for many organic compounds.[6]

- Causality Check: Agitation ensures continuous interaction between the solid and the solvent, maximizing the rate of dissolution. Insufficient agitation can lead to a diffusion-limited state and an underestimation of solubility.

3. Phase Separation:

- Step 3.1: After equilibration, remove the vials and allow them to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow larger particles to sediment.

- Step 3.2: To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation or filtration.

- Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

- Filtration: Use a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to draw the supernatant.

- Trustworthiness Check: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would falsely inflate the measured concentration.

4. Analysis & Quantification:

- Step 4.1: Immediately after separation, carefully transfer an aliquot of the clear supernatant into a pre-weighed vial and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

- Step 4.2: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be generated using standards of known concentration.

- Step 4.3: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Qualitative Solubility Profile

Table 2: Predicted Solubility Profile of 1-Benzylindazole-3-carbaldehyde at Room Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules; strong dipole moment. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively solvates polar and aromatic compounds.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good solvent for compounds with aromatic rings and moderate polarity.[4] |

| Dichloromethane (DCM) | Moderately Polar | Moderate to High | Often used in reactions and extractions of similar compounds.[10] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | Commonly used for extraction and chromatography of indazole derivatives.[1] |

| Acetone | Polar Aprotic | Moderate | Its polarity allows interaction with the aldehyde and indazole moieties. |

| Methanol / Ethanol | Polar Protic | Low to Moderate | Hydrogen bonding with the solvent is possible, but solubility is limited by large hydrophobic regions. |

| Toluene | Nonpolar | Low | Solvates the aromatic rings but interacts poorly with the polar functional groups. |

| Hexane / Heptane | Nonpolar | Insoluble | Used as an anti-solvent to precipitate the compound from solution.[4] |

| Water | Polar Protic | Insoluble | The large, nonpolar benzyl and indazole rings dominate, making the molecule hydrophobic.[11] |

Discussion: Structure-Solubility Relationships

The predicted solubility profile in Table 2 aligns well with theoretical principles. The high solubility in polar aprotic solvents like DMSO, DMF, and THF is driven by strong dipole-dipole interactions between the solvent and the polar functionalities of the solute. The moderate solubility in solvents like ethyl acetate and dichloromethane reflects a balance, where the solvent can effectively interact with both the polar and nonpolar regions of the molecule.

Conversely, the low solubility in nonpolar solvents like heptane demonstrates that the van der Waals interactions with the aromatic rings are insufficient to overcome the energy required to break the crystal lattice of the solid, especially given the polar groups. The poor aqueous solubility is a classic characteristic of a molecule with a large hydrophobic scaffold and limited hydrogen bonding capability relative to its size.

Caption: Factors influencing the solubility of 1-Benzylindazole-3-carbaldehyde.

Conclusion

1-Benzylindazole-3-carbaldehyde exhibits a solubility profile characteristic of a moderately polar molecule with significant hydrophobic features. It is highly soluble in polar aprotic solvents, moderately soluble in solvents of intermediate polarity, and poorly soluble in both highly polar protic (water) and nonpolar hydrocarbon solvents. This guide provides not only a qualitative assessment of this profile but also a robust, GLP-compliant experimental framework for its quantitative determination. By leveraging this information, researchers can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the successful development of novel therapeutics derived from this important chemical intermediate.

References

- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Good laboratory practice of equilibrium solubility measurement. PMLI, 3, 133-143.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- ChemicalBook. (2025, July 14). 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE.

- Sigma-Aldrich. 1-Benzylindazole-3-carbaldehyde.

- Avdeef, A. (2025, August 5). Good laboratory practice of equilibrium solubility measurement.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source.

- Sigma-Aldrich. 1-Benzylindole-3-carboxaldehyde.

- BOC Sciences. CAS 10511-51-0 (1-Benzylindole-3-carboxaldehyde).

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Electronic Code of Federal Regulations (eCFR).

- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- LibreTexts Chemistry. (2021, September 11). 2.2: Solubility Lab.

- Google Patents.

- Solubility of Things. Benzaldehyde.

- Sigma-Aldrich. 1-Benzylindazole-3-carbaldehyde | 1186509-61-4.

- PubChem. 1-benzyl-1H-indazol-3-ol.

- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12537-12546.

- Supporting Information for An Integrated Console for Capsule-Based, Fully Autom

- Guidechem. 1H-INDAZOLE-3-CARBALDEHYDE 5235-10-9 wiki.

- Reetz, M. T., Drewes, M. W., & Schwickardi, R. (1997). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses, 74, 110.

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. 1-Benzylindazole-3-carbaldehyde | 1186509-61-4 [sigmaaldrich.com]

- 4. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [wap.guidechem.com]

A Technical Guide to the Stability of Indazole Aldehydes Under Physiological Conditions for Drug Discovery Professionals

Introduction: The Duality of Reactivity and Function

The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its ability to serve as a bioisostere for phenols and indoles, thereby enhancing metabolic stability and target affinity.[1][2] Its rigid, aromatic structure provides a robust framework for presenting pharmacophoric elements to biological targets, leading to numerous successful clinical candidates, particularly in oncology.[3][4] When this scaffold is functionalized with a formyl (aldehyde) group, it introduces a potent hydrogen bond acceptor and a reactive electrophilic center, which can be critical for target engagement.[5][6]

However, this inherent reactivity of the aldehyde presents a significant challenge for drug development.[7] A molecule is only effective if it can reach its target intact. Stability under physiological conditions—defined by a pH of ~7.4, a temperature of 37°C, and the complex, enzyme-rich environment of blood plasma—is a critical determinant of a compound's pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy.[8] Understanding and quantifying the stability of an indazole aldehyde is not merely a routine check; it is a crucial step in predicting in vivo performance and guiding the iterative process of lead optimization. This guide provides the foundational chemical principles, robust experimental protocols, and data interpretation frameworks necessary to comprehensively assess the stability of this important class of molecules.

The Chemical Landscape: Predicting and Understanding Degradation

The stability of an indazole aldehyde is not governed by a single factor but by a confluence of electronic effects, steric hindrance, and susceptibility to various chemical and enzymatic reactions. A thorough understanding of the potential degradation pathways is essential for designing meaningful experiments and interpreting their outcomes.

Electronic Influence of the Indazole Core

The indazole ring system, being aromatic with 10 π-electrons, exerts a significant electronic influence on the attached formyl group.[2] This influence modulates the electrophilicity of the carbonyl carbon, making it more or less susceptible to attack. The position of the formyl group and the substitution pattern on the bicyclic ring can either stabilize or destabilize the aldehyde. For instance, electron-withdrawing groups on the indazole ring can decrease the electron density of the entire system, potentially making the aldehyde more reactive towards nucleophiles but more stable against oxidation.[9] Conversely, electron-donating groups may stabilize the aldehyde against nucleophilic attack but render it more susceptible to oxidation.

Major Degradation Pathways Under Physiological Conditions

Three primary pathways represent the most significant threats to the stability of an indazole aldehyde in a biological system.

-

2.2.1 Oxidative Degradation: The transformation of an aldehyde to its corresponding carboxylic acid is one of the most common non-enzymatic degradation routes.[9] This autoxidation process can be initiated by molecular oxygen and proceed through a radical mechanism, a reaction that can occur in standard aqueous buffers.[10]

-

2.2.2 Reductive Metabolism: In biological matrices like plasma, enzymes such as aldehyde reductases can catalyze the conversion of the aldehyde to its corresponding primary alcohol.[11][12] This is a critical metabolic pathway that can significantly shorten the half-life of an aldehyde-containing drug.[13]

-

2.2.3 Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for biological nucleophiles.[14][15] It can react reversibly with water to form a gem-diol hydrate.[14] More consequentially, it can react with the amine groups of amino acids (like the ε-amino group of lysine) or N-terminal residues on proteins (e.g., albumin) to form unstable Schiff bases (imines), which can lead to covalent adduction and potential toxicity or immunogenicity.[16]

Designing a Self-Validating Stability Assessment

The integrity of any stability study hinges on its design. A properly designed experiment not only quantifies degradation but also provides insights into the mechanism and ensures the results are trustworthy.

Rationale for Experimental Choices

-

Matrix Selection: The choice of matrix is paramount. A simple Phosphate-Buffered Saline (PBS) at pH 7.4 is used to assess intrinsic chemical stability, isolating factors like hydrolysis and oxidation.[17] Plasma (human, rat, mouse) is used to evaluate the combined effects of chemical degradation and enzymatic metabolism.[18][19]

-

Compound Concentration: A final incubation concentration of 1 µM is standard, as it is typically well above the limit of quantification for modern LC-MS/MS systems and low enough to avoid issues of solubility and non-physiological saturation of enzymes.[18]

-

Solvent Concentration: The concentration of organic co-solvent (typically DMSO) should be minimized, usually to ≤0.5%, to avoid denaturing plasma proteins and enzymes, which would yield artificially inflated stability results.[17]

Essential Controls for Assay Integrity

A protocol becomes a self-validating system when it includes controls that confirm the assay is performing as expected.

-

T=0 Control: Samples are taken immediately after adding the compound to the matrix and are quenched instantly. This sample represents 100% of the initial compound concentration and is the reference against which all other time points are measured.

-

Positive Control: A compound known to be rapidly metabolized in plasma (e.g., Tetracaine) is run in parallel.[19] Successful degradation of this control confirms that the plasma enzymes are active.

-

Negative Control: A compound known to be highly stable in plasma (e.g., Propranolol) is included.[19] Its stability confirms that there are no non-specific losses in the system (e.g., binding to the plate) and that the quenching process is effective.

-

Heat-Inactivated Plasma (Optional but Recommended): Incubating a parallel set of samples in plasma that has been heat-treated to denature enzymes can definitively distinguish between enzymatic and purely chemical degradation within the complex plasma matrix.

Core Experimental Protocols and Methodology

The following protocols provide a robust framework for assessing the stability of indazole aldehydes. Quantification is universally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[20][21]

Protocol: Chemical Stability in Physiological Buffer (PBS, pH 7.4)

-

Prepare Solutions:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare a 2 µM working solution by diluting the 10 mM stock in acetonitrile or a suitable solvent.

-

Warm Phosphate-Buffered Saline (PBS, pH 7.4) to 37°C in a water bath.

-

-

Initiate Reaction:

-

In a 96-well plate, add 198 µL of the pre-warmed PBS to designated wells.

-

To initiate the reaction, add 2 µL of the 2 µM working solution to each well (final concentration = 1 µM, final DMSO = 0.1%). Mix gently.

-

-

Time-Point Sampling:

-

Incubate the plate at 37°C with gentle agitation.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound used for normalization).

-

-

Sample Processing:

-

Seal the plate, vortex for 2 minutes to precipitate proteins (if any residual proteins are present).

-

Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Protocol: Metabolic Stability in Plasma

This protocol follows the same principles as the buffer stability assay but substitutes PBS with plasma.

-

Prepare Solutions:

-

Prepare stock and working solutions as described in 4.1.

-

Thaw frozen plasma (e.g., human, rat) on ice and centrifuge to remove any cryoprecipitates.

-

Pre-warm the plasma to 37°C.

-

-

Initiate Reaction:

-

Time-Point Sampling and Processing:

-

Follow steps 3 and 4 exactly as described in the PBS stability protocol (4.1). The acetonitrile quench is critical for stopping all enzymatic activity and precipitating the abundant plasma proteins.[19]

-

Analytical Methodology: LC-MS/MS Quantification

The analysis of quenched samples relies on the separation power of High-Performance Liquid Chromatography (HPLC) and the detection sensitivity of Tandem Mass Spectrometry (MS/MS).

-